molecular formula C6H12OS B12643125 2-(2-Butenylthio)ethanol CAS No. 82010-89-7

2-(2-Butenylthio)ethanol

Cat. No.: B12643125
CAS No.: 82010-89-7
M. Wt: 132.23 g/mol
InChI Key: CVRGMEGHJGCFII-NSCUHMNNSA-N
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Description

2-(2-Butenylthio)ethanol: is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a butenyl group attached to a thioether and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butenylthio)ethanol typically involves the reaction of 2-butenylthiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Butenylthiol+Ethylene oxideThis compound\text{2-Butenylthiol} + \text{Ethylene oxide} \rightarrow \text{this compound} 2-Butenylthiol+Ethylene oxide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butenylthio)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Butenylthio)acetaldehyde or 2-(2-Butenylthio)acetic acid.

    Reduction: Formation of 2-(2-Butylthio)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Butenylthio)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Butenylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, modulating biological processes and exerting various effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Butylthio)ethanol: Similar structure but with a saturated butyl group instead of a butenyl group.

    2-(2-Butenylthio)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    2-(2-Butenylthio)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

2-(2-Butenylthio)ethanol is unique due to the presence of both a thioether and an unsaturated butenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its saturated or differently substituted analogs.

Properties

CAS No.

82010-89-7

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-[(E)-but-2-enyl]sulfanylethanol

InChI

InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2-3,7H,4-6H2,1H3/b3-2+

InChI Key

CVRGMEGHJGCFII-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CSCCO

Canonical SMILES

CC=CCSCCO

Origin of Product

United States

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